N-Heptyloctan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of amines, such as N-Heptyloctan-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques. These include X-ray crystallography, which can provide structures of crystals of a few microns in size , and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which can determine the molecular structure of crystals smaller than 1 μm .Chemical Reactions Analysis
The chemical reactions involving amines can be complex and varied. For instance, amines can undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides with ammonia or other amines . They can also participate in reductive amination of aldehydes or ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These include techniques for determining mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Scientific Research Applications
Medicinal Chemistry Applications
N-Heptyloctan-1-amine derivatives have been explored for their potential in treating various diseases. For instance, a study by Pontikis et al. (1997) synthesized N-1 side chain-modified analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) to evaluate their anti-HIV-1 activity. The research found that certain compounds incorporating an aromatic ring at the end of the acyclic side chain were more potent than known analogs, with two being 10-fold more active (Pontikis et al., 1997).
Environmental Applications
In environmental science, the separation of amine-insoluble species by flotation with nano and microbubbles was investigated by Calgaroto et al. (2016). This novel flotation technique aims to remove specific amines from water, demonstrating significant potential in treating residual amine-bearing effluents, with up to 80% amine removal efficiency (Calgaroto et al., 2016).
Organic Synthesis Applications
In the field of organic synthesis, the ortho-arene amination via Catellani-type C-H functionalization, as reported by Dong and Dong (2013), offers complementary site selectivity for aryl halides, providing a versatile method for amination with high functional group tolerance (Dong & Dong, 2013). Furthermore, the photoredox catalysis approach for site-selective arene C-H amination presented by Romero et al. (2015) leverages visible light and oxygen to form carbon-nitrogen bond motifs, offering a blueprint for aromatic carbon-hydrogen functionalization (Romero et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of amines and related compounds are vast and varied. For instance, there is ongoing research into the development of therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . Additionally, there is interest in the development of next-generation polymersomes, which are artificial vesicles with similar structures and functions to amines .
Properties
IUPAC Name |
N-heptyloctan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h16H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBNPLWJOGFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512634 | |
Record name | N-Heptyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26627-77-0 | |
Record name | N-Heptyloctan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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